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Compound of Interest

Compound Name:
5-methoxy-1,3-dimethyl-1H-

pyrazole-4-carbonitrile

CAS No.: 1343203-74-6

Cat. No.: B1529725

Get Quote

Executive Summary
Methoxy-dimethyl-pyrazole-carbonitrile (specifically isomers such as 5-methoxy-1,3-dimethyl-
1H-pyrazole-4-carbonitrile, CAS: 1343203-74-6) represents a "privileged scaffold" in

medicinal chemistry. While often utilized as a high-value intermediate for fused heterocycles

(e.g., pyrazolo[1,5-a]pyrimidines), the core structure itself possesses intrinsic pharmacophoric

properties suitable for modulating enzymes and receptors involved in inflammation, oncology,

and metabolic regulation.

This guide analyzes the potential biological activity of this scaffold, extrapolating from

Structure-Activity Relationship (SAR) data of the broader pyrazole-carbonitrile class. It provides

a roadmap for researchers to validate its efficacy as a lead compound for Kinase Inhibition,

Xanthine Oxidase (XO) modulation, and Adenosine Receptor antagonism.
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Part 1: Structural Analysis & Pharmacophore
Mapping
Chemical Identity
The molecule consists of a penta-atomic aromatic pyrazole ring substituted with:

Nitrile Group (-CN): A robust hydrogen bond acceptor and a potential "warhead" for

reversible covalent interactions with cysteine residues in enzyme active sites.

Methoxy Group (-OCH3): Provides lipophilicity and acts as a weak H-bond acceptor;

frequently serves as a bioisostere for carbonyls or to fill hydrophobic pockets.

Dimethyl Substitution: Sterically constrains the molecule, locking it into a bioactive

conformation and preventing promiscuous binding.

The "Privileged" Nature of the Scaffold
The pyrazole-carbonitrile core is a proven bioisostere for the thiazole-carbonitrile moiety found

in Febuxostat (XO inhibitor) and the aminopyrazole core in Celecoxib (COX-2 inhibitor).

SAR Visualization: Functional Potential
The following diagram illustrates the functional zones of the molecule and their theoretical

biological targets.
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Caption: SAR map detailing the interaction of functional groups with hypothetical biological

targets.

Part 2: Mechanisms of Action & Target Landscape
Primary Target: Kinase Inhibition (Oncology)
The pyrazole ring is a classic ATP-mimetic. In the context of methoxy-dimethyl-pyrazole-

carbonitrile:

Mechanism: The pyrazole nitrogens (N1/N2) form hydrogen bonds with the "hinge region" of

the kinase domain (e.g., CDK2, VEGFR, or JAK family).

Role of Nitrile: The -CN group often extends into the solvent-accessible region or interacts

with the "gatekeeper" residue, improving selectivity over the proteome.

Therapeutic Potential: Inhibition of cell proliferation in solid tumors (Colorectal, Lung).

Secondary Target: Xanthine Oxidase
(Gout/Hyperuricemia)

Mechanism: The scaffold mimics the purine ring of xanthine. The nitrile group interacts with

the molybdenum cofactor or adjacent residues in the XO active site, preventing the oxidation

of hypoxanthine to uric acid.

Validation: Analogous to Febuxostat, this scaffold offers a non-purine alternative, potentially

reducing hypersensitivity reactions associated with Allopurinol.

Tertiary Target: Fungal Succinate Dehydrogenase (SDH)
Mechanism: N-methoxy-pyrazole-carboxamides are known SDH inhibitors (fungicides). The

carbonitrile variant acts as a precursor or a tighter-binding analog that disrupts the electron

transport chain in fungal pathogens like Sclerotinia sclerotiorum.
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Part 3: Experimental Protocols (Validation
Workflows)
To validate the biological activity of a specific methoxy-dimethyl-pyrazole-carbonitrile isomer,

the following protocols should be employed.

Protocol A: In Vitro Kinase Screening (ADP-Glo™ Assay)
Objective: Determine IC50 against a panel of oncogenic kinases (e.g., CDK2/CyclinE, EGFR).

Materials:

Test Compound: 10 mM stock in DMSO.

Enzyme: Recombinant Human Kinase (0.2 ng/µL).

Substrate: Poly(Glu, Tyr) 4:1.

ADP-Glo™ Reagent (Promega).

Procedure:

Preparation: Dilute compound in 1x Kinase Reaction Buffer to 3x desired concentration

(serial dilution 1 nM – 10 µM).

Reaction: In a 384-well white plate, add:

2 µL Kinase solution.

2 µL Compound solution.

Incubate 10 min at RT.

2 µL ATP/Substrate mix.

Incubation: Incubate at RT for 60 min.

Detection: Add 6 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
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Measurement: Add 12 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase).

Measure Luminescence (RLU).

Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

IC50.

Protocol B: Cell Viability Assay (MTT)
Objective: Assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7).

Procedure:

Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include DMSO control (<0.5%).

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm.

Calculation: % Viability = (OD_sample / OD_control) × 100.

Part 4: Synthesis & Optimization Strategy
For researchers needing to synthesize or optimize this scaffold, the One-Pot Multicomponent

Reaction is the industry standard for high yield and purity.

Synthetic Pathway (Graphviz)
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Caption: General synthetic workflow for accessing pyrazole-carbonitrile derivatives.

Optimization Tips
Regioselectivity: The use of methylhydrazine often yields a mixture of 1,3-dimethyl and 1,5-

dimethyl isomers. Regiocontrol can be achieved by controlling solvent polarity (Ethanol vs.

Acetic Acid).

Nitrile Hydrolysis: Avoid strong acidic conditions during workup, as the nitrile can hydrolyze

to the amide (carboxamide), altering biological activity from kinase inhibitor to potential

fungicide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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